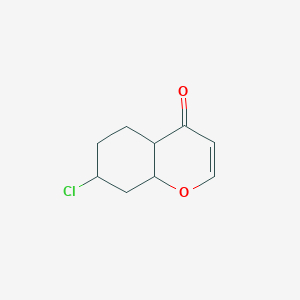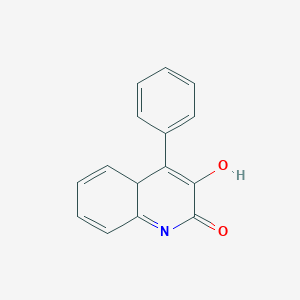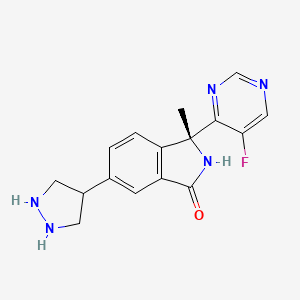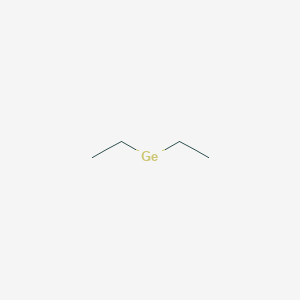![molecular formula C11H16N5O5+ B12352991 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 7-methyl- is a modified purine nucleoside. It is a methylated version of guanosine, where a methyl group is added to the nitrogen at position 7 of the guanine base. This compound is commonly found in RNA molecules, particularly in the cap structure of messenger RNA (mRNA), where it plays a crucial role in the regulation of gene expression and RNA stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 7-methyl- typically involves the alkylation of guanosine at the nitrogen-7 position. This can be achieved using alkyl halides such as methyl iodide, methyl bromide, or methyl chloride under mild conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of Guanosine, 7-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The methyl group at the nitrogen-7 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methylguanine derivatives, while substitution reactions can produce various functionalized guanosine compounds .
Applications De Recherche Scientifique
Guanosine, 7-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: The compound is crucial in the study of RNA metabolism, including mRNA capping and stability.
Industry: It is used in the production of synthetic RNA molecules for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Guanosine, 7-methyl- involves its incorporation into RNA molecules, where it affects various cellular processes. The compound acts as a cap structure at the 5’ end of mRNA, protecting the RNA from degradation and facilitating its translation into proteins. It also interacts with specific proteins involved in RNA processing and export, influencing gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Trimethylguanosine: Another methylated guanosine derivative with three methyl groups.
2,2,7-Trimethylguanosine: A highly methylated version of guanosine found in certain RNA molecules.
Uniqueness: Guanosine, 7-methyl- is unique due to its specific methylation at the nitrogen-7 position, which plays a critical role in mRNA capping and stability. This modification is essential for proper gene expression and RNA metabolism, distinguishing it from other methylated nucleosides .
Propriétés
Formule moléculaire |
C11H16N5O5+ |
|---|---|
Poids moléculaire |
298.28 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-7,10,17-19H,2H2,1H3,(H-,12,14,20)/p+1/t4-,5?,6-,7-,10-/m1/s1 |
Clé InChI |
BPMGLPVMHYOPGI-XXWJQXOGSA-O |
SMILES isomérique |
C[N+]1=CN(C2=NC(=N)NC(=O)C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C[N+]1=CN(C2=NC(=N)NC(=O)C21)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)


![(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B12352919.png)


![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)


![4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B12352957.png)
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12352960.png)

![N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine](/img/structure/B12352984.png)
![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)
